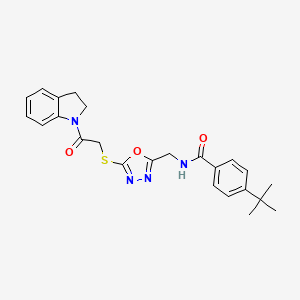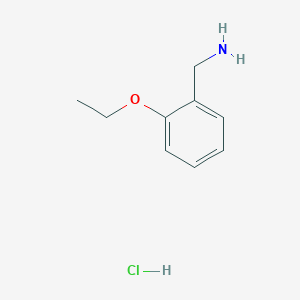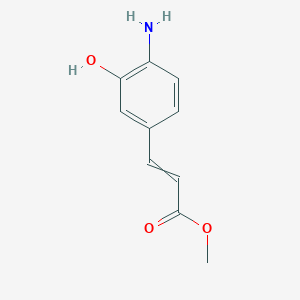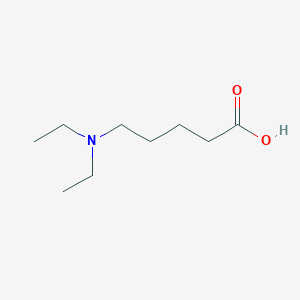
Ethyl 3-amino-5-methylhexanoate
Overview
Description
Ethyl 3-amino-5-methylhexanoate is an organic compound with the molecular formula C9H20ClNO2 . It is a solid substance and is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 209.71 . The SMILES string representation of the molecule is Cl.CCOC(=O)CC(N)CC©C .Scientific Research Applications
Enzymatic Production for Pharmaceutical Intermediates
Ethyl 3-amino-5-methylhexanoate plays a significant role in the enzymatic production of pharmaceutical intermediates. Specifically, it is used in the production of (S)-3-cyano-5-methylhexanoic acid ethyl ester, a valuable synthetic intermediate for pregabalin, an anticonvulsant and analgesic drug. Zheng et al. (2012) demonstrated that immobilized lipase from Pseudomonas cepacia can efficiently catalyze the enantioselective hydrolysis of this compound, providing a potential route for large-scale production of pregabalin (Zheng, Li, Wu, Zheng, & Zheng, 2012).
Manufacturing Process Development
Martínez et al. (2008) developed a new manufacturing process for Pregabalin using a chemoenzymatic route. This process involved the resolution of racemic mixtures of related compounds, such as 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, leading to higher efficiency and reduced environmental impact compared to previous methods (Martínez, Hu, Dumond, Tao, Kelleher, & Tully, 2008).
Synthesis Methods for Pregabalin
Burk et al. (2003) detailed an enantioselective synthesis method for Pregabalin using asymmetric hydrogenation. This process involved the transformation of 3-cyano-5-methylhexanoic acid salt, highlighting the role of this compound in the synthesis of pharmacologically active compounds (Burk et al., 2003).
Process Improvement for Chiral Intermediates
Xu Gang (2010) reported a process for stereoselectively hydrolyzing enantiomers of related ester compounds to obtain chiral intermediates, important in the synthesis of Pregabalin. This underscores the relevance of this compound in creating enantiomerically pure pharmaceuticals (Xu Gang, 2010).
Photodiode Applications
Elkanzi et al. (2020) explored the optical characterizations of a novel compound related to this compound for potential use in photodiode applications. Theirstudy highlights the versatility of derivatives of this compound in applications beyond pharmaceuticals, demonstrating its potential in the field of optoelectronics (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Corrosion Inhibition in Industrial Processes
In industrial applications, derivatives of this compound have been investigated for their corrosion inhibition properties. Dohare et al. (2017) studied pyranpyrazole derivatives, including compounds structurally related to this compound, as corrosion inhibitors for mild steel in industrial pickling processes. Their findings suggest the potential of these compounds in protecting industrial equipment from corrosion (Dohare, Ansari, Quraishi, & Obot, 2017).
properties
IUPAC Name |
ethyl 3-amino-5-methylhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-12-9(11)6-8(10)5-7(2)3/h7-8H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJZDENXIPFFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90726-94-6 | |
| Record name | Ethyl 3-amino-5-methylhexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Ethoxyphenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3301086.png)





![1,4,7,10-Tetraoxacyclododecane, 2-[(2-propen-1-yloxy)methyl]-](/img/structure/B3301110.png)


![1-[1-[(4-Chloro-2-fluorophenyl)methyl]piperidin-4-yl]-2-ethylpiperazine](/img/structure/B3301137.png)



